molecular formula C9H14N2O B2811152 3-Cyclohexyl-1,2-oxazol-5-amine CAS No. 500766-46-1

3-Cyclohexyl-1,2-oxazol-5-amine

Cat. No. B2811152
Key on ui cas rn: 500766-46-1
M. Wt: 166.224
InChI Key: VQZCMFOELVYEHV-UHFFFAOYSA-N
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Patent
US07115617B2

Procedure details

To a stirred solution of 3-cyclohexyl-3-oxopropanenitrile (1 g, 6.6 mmol, Step A) in EtOH (1 mL) at RT was added hydroxylamine (0.81 mL, 50% in H2O). The reaction was stirred 12 h at RT. The solid was filtered off, washed with 1N NaOH, then H2O and dried over P2O5 to give 5-amino-3-cyclohexylisoxazole.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.81 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7](=O)[CH2:8][C:9]#[N:10])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[NH2:12][OH:13]>CCO>[NH2:10][C:9]1[O:13][N:12]=[C:7]([CH:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)[CH:8]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(CCCCC1)C(CC#N)=O
Name
Quantity
0.81 mL
Type
reactant
Smiles
NO
Name
Quantity
1 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred 12 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with 1N NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
H2O and dried over P2O5

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC1=CC(=NO1)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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